![molecular formula C13H14F2N4O B2532307 1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338397-99-2](/img/structure/B2532307.png)
1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
The compound is a derivative of 1H-1,2,4-triazole . Triazole derivatives have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar 1H-1,2,4-triazole derivatives have been synthesized through various methods, including the oxidation of corresponding amidrazones .Molecular Structure Analysis
The molecular structure of similar compounds involves a triazinyl moiety, where the spin density is mainly delocalized .Chemical Reactions Analysis
Similar compounds have shown to be oxidized and reduced chemically and electrochemically reversibly .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly depending on the specific compound. For example, a similar compound, 1-(2,4-Difluorophenyl)propan-2-one, is a light yellow to yellow liquid .Scientific Research Applications
Structural Analysis and Molecular Interactions
The crystal structure analysis of a related compound, amicarbazone, reveals three independent molecules in its asymmetric unit. The nearly coplanar arrangement of the triazole ring and carboxamide group is noted, influenced by intramolecular hydrogen bonding. This structural insight underlines the molecule's potential for forming stable molecular interactions, significant for its application in material science and molecular engineering (Kaur et al., 2013).
Antimicrobial Applications
Research into 1H-1,2,3-triazole derivatives, closely related to the subject compound, demonstrates promising antimicrobial properties. These derivatives exhibit moderate to potent antibacterial effects against primary pathogens, including Staphylococcus aureus and pathogenic yeast Candida albicans. This finding suggests the potential of the 1-(2,4-difluorophenyl) derivative in developing new antimicrobial agents (Pokhodylo et al., 2021).
Synthetic Methodologies and Chemical Transformations
Innovative synthetic approaches have been applied to triazole derivatives, highlighting the chemical versatility of such compounds. For example, a solventless, metal-free synthesis of rufinamide, a structurally similar antiepileptic drug, emphasizes green chemistry principles. This methodological advancement could be relevant for environmentally friendly synthesis routes of 1-(2,4-difluorophenyl)-N-isopropyl derivatives, offering a pathway to sustainable drug manufacturing (Bonacorso et al., 2015).
Analytical Chemistry and Quality Control
The compound's relevance extends to analytical applications, as demonstrated by a study focusing on the quantitative determination of a genotoxic impurity in fluconazole, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research underlines the critical role of 1-(2,4-difluorophenyl)-N-isopropyl derivatives in developing analytical methodologies for ensuring pharmaceutical quality and safety (Devanna & Reddy, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the fungal cytochrome P450 enzyme 51 (CYP51) . CYP51 plays a crucial role in maintaining the integrity and growth of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, by binding and inhibiting it . This inhibition prevents the synthesis of ergosterol, a key component of fungal cell membranes . The compound exhibits selective inhibition of fungal CYP51 and has shown remarkable potency against Candida species during in vitro pharmacological studies .
Biochemical Pathways
The affected biochemical pathway is the ergosterol synthesis pathway. Ergosterol is vital for the integrity of fungal cell membranes . By inhibiting CYP51, the compound disrupts ergosterol production, leading to increased fungal membrane permeability and ultimately causing cell death .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of fungal cell membrane integrity and induction of cell death . This targeted action makes it a highly effective choice for treating conditions like recurrent vulvovaginal candidiasis (RVVC) .
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCSQMAVJWJQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)F)F)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide |
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